BenchChemオンラインストアへようこそ!

Myrtenal

Alzheimer's disease neurodegeneration acetylcholinesterase inhibition

Myrtenal (CAS 564-94-3), also known as (±)-Myrtenal or (−)-Myrtenal in its enantiomeric form (CAS 18486-69-6), is a bicyclic monoterpenoid aldehyde characterized by a distinctive bicyclo[3.1.1]hept-2-ene skeleton containing a strained four-membered ring fused to a six-membered ring and an α,β-unsaturated aldehyde functional group. This compound occurs naturally in essential oils of diverse botanical sources including cumin (Cuminum cyminum), pepper (Piper nigrum), mint (Mentha species), and eucalyptus (Eucalyptus species), and has been evaluated as a flavouring agent by JECFA (JECFA number with FEMA number 3395.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 564-94-3
Cat. No. B1677600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrtenal
CAS564-94-3
SynonymsMyrtenal;  Benihinal;  NSC 54384;  NSC-54384;  NSC54384
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)C=O)C
InChIInChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3
InChIKeyKMRMUZKLFIEVAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear liquid
SolubilityInsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Myrtenal (CAS 564-94-3): A Bicyclic Monoterpenoid Aldehyde with Distinctive Chemical and Biological Profile


Myrtenal (CAS 564-94-3), also known as (±)-Myrtenal or (−)-Myrtenal in its enantiomeric form (CAS 18486-69-6), is a bicyclic monoterpenoid aldehyde characterized by a distinctive bicyclo[3.1.1]hept-2-ene skeleton containing a strained four-membered ring fused to a six-membered ring and an α,β-unsaturated aldehyde functional group [1]. This compound occurs naturally in essential oils of diverse botanical sources including cumin (Cuminum cyminum), pepper (Piper nigrum), mint (Mentha species), and eucalyptus (Eucalyptus species), and has been evaluated as a flavouring agent by JECFA (JECFA number 980) with FEMA number 3395 [2]. Myrtenal is commercially available in both racemic (±) form and as the (1R)-(−)-enantiomer, and has garnered significant research attention for its anticancer, neuroprotective, and antimicrobial properties [3].

Why Myrtenal Cannot Be Simply Substituted by Structurally Similar Monoterpenes: Functional Group Specificity and Divergent Bioactivity Profiles


Monoterpenes within the pinene family share a common bicyclic skeleton but diverge critically at the oxidation state of their functional groups, resulting in profoundly different biological activities and selectivity profiles. Myrtenal's α,β-unsaturated aldehyde moiety confers electrophilic character that enables distinct molecular interactions—including covalent modification of nucleophilic residues and specific hydrogen-bonding patterns—that are absent in its reduced counterpart myrtenol (bearing a primary alcohol) or in the structurally related ketone verbenone. Empirical evidence demonstrates that these subtle structural differences translate into quantifiable divergence in potency: in the same study under identical assay conditions, myrtenal exhibited an IC50 of 0.17 mM for acetylcholinesterase inhibition, whereas verbenone failed to achieve 50% inhibition even at concentrations exceeding 1 mM [1]. Similarly, comparative cytotoxicity evaluation in HT29 colon cancer cells revealed that (−)-myrtenal (IC50 = 5.3 mM) was more potent than (−)-myrtenol (IC50 = 7.8 mM) [2]. Such data underscore that functional group identity is not a minor nuance but a decisive determinant of biological performance, making generic substitution without experimental verification scientifically unjustifiable.

Myrtenal Evidence Guide: Quantified Comparative Performance Against Key Analogs and Benchmarks


Acetylcholinesterase (AChE) Inhibition: Myrtenal Demonstrates 1.35-Fold Higher Potency than 1,8-Cineole and 7.7-Fold Higher Potency than Verbenone Under Identical Assay Conditions

In a direct head-to-head in vitro comparison evaluating monoterpene inhibition of acetylcholinesterase (AChE), myrtenal exhibited the highest inhibitory activity among all compounds tested, with an IC50 value of 0.17 mM [1]. This potency exceeded that of three other oxygenated monoterpenes evaluated simultaneously under identical Ellman's colorimetric assay conditions: 1,8-cineole (IC50 = 0.23 mM), carvacrol (IC50 = 0.22 mM), and verbenone (which demonstrated apparent inhibition but with an IC50 substantially greater than 1 mM, failing to achieve 50% inhibition at the highest concentration tested) [1].

Alzheimer's disease neurodegeneration acetylcholinesterase inhibition

Cytotoxic Potency in Human Colon Cancer HT29 Cells: (−)-Myrtenal Exhibits 47% Lower IC50 than (−)-Myrtenol Under Identical Treatment Conditions

A comparative evaluation of oxygenated pinene derivatives on human colon normal and carcinoma cells revealed that (−)-myrtenal exerts the strongest cytotoxic effect among the three structurally related compounds tested. Following 24-hour exposure, (−)-myrtenal achieved an IC50 value of 5.3 mM against HT29 human colon tumor cells [1]. Under identical experimental conditions (0.1-5 mM concentration range, 24-hour incubation), (−)-myrtenol exhibited reduced potency with an IC50 of 7.8 mM, while (−)-myrtanol was inactive [1].

colon cancer cytotoxicity cancer therapeutics

Antifungal Activity of Myrtenal-Derived Leads: Compound 6d Exhibits 7.7-Fold Superior EC50 (0.052 mg/L) Compared to Carbendazim (0.40 mg/L) Against Botryosphaeria dothidea

In a medicinal chemistry study evaluating myrtenal-derived oxadiazole/thiadiazole-hydrazide/amide derivatives for antifungal activity, compound 6d (a synthetic myrtenal derivative) demonstrated exceptional potency against the phytopathogenic fungus Botryosphaeria dothidea, achieving an EC50 value of 0.052 mg/L [1]. This potency significantly surpassed that of the commercial fungicide carbendazim, which exhibited an EC50 of 0.40 mg/L under the same in vitro assay conditions [1]. In subsequent in vivo antifungal activity assays conducted on apple fruits and branches, compound 6d displayed both protective and curative effects superior to carbendazim [1]. Mechanistically, 6d inhibited laccase with an IC50 of 8.45 μM, representing substantially stronger inhibition than the reference compounds cysteine and PMDD-5Y [1].

crop protection antifungal agents laccase inhibition

Free Radical Scavenging Activity: Myrtenal Demonstrates Broad-Spectrum Antioxidant Capacity Across Five In Vitro Radical Assay Systems

The antioxidant capacity of myrtenal has been systematically characterized across a comprehensive panel of in vitro free radical scavenging assays, including hydroxyl radical (OH•), superoxide anion (O2•−), nitric oxide (NO•), DPPH•, and ABTS•+ radical cation scavenging systems [1]. Myrtenal exhibited strong antioxidant properties in all five assay systems, demonstrating its capacity to neutralize diverse reactive oxygen and nitrogen species [1]. In vivo evaluation in a diethylnitrosamine (DEN)-induced hepatocellular carcinoma rat model revealed that myrtenal treatment resulted in significant restoration of depleted endogenous antioxidant enzyme levels and stabilization of oxidative stress markers in hepatoma-bearing animals [1]. While direct IC50 values for individual radical species were not reported with comparative data against other monoterpenes in the primary study, the demonstrated activity across five mechanistically distinct radical scavenging systems represents a uniquely broad antioxidant profile within the monoterpene class [1].

oxidative stress antioxidant hepatoprotection

Myrtenal Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Neurological Drug Discovery: Prioritizing Myrtenal for Acetylcholinesterase Inhibitor Screening Programs

Based on direct comparative evidence demonstrating myrtenal's superior acetylcholinesterase inhibitory potency (IC50 = 0.17 mM) relative to 1,8-cineole (0.23 mM), carvacrol (0.22 mM), and verbenone (>1 mM) under identical assay conditions [1], research groups screening natural product libraries for Alzheimer's disease therapeutic leads should prioritize myrtenal as the preferred monoterpene scaffold. The 1.35-fold potency advantage over 1,8-cineole and 7.7-fold advantage over verbenone [1] supports its selection as the starting point for structure-activity relationship studies and derivative synthesis programs targeting cognitive disorders where cholinergic deficit is implicated.

Oncology Research: Myrtenal as the Optimal Oxygenated Pinene Scaffold for Colon Cancer Studies

Comparative cytotoxicity data in HT29 human colon cancer cells establishes (−)-myrtenal (IC50 = 5.3 mM) as 1.47-fold more potent than (−)-myrtenol (IC50 = 7.8 mM) under identical 24-hour treatment conditions, while (−)-myrtanol was inactive [2]. This quantifiable potency advantage supports the selection of myrtenal over myrtenol as the preferred oxygenated pinene derivative for colon cancer research programs, particularly in studies investigating monoterpene-mediated cytotoxicity mechanisms and in medicinal chemistry efforts where lead scaffold potency directly influences downstream optimization potential. The aldehyde functional group of myrtenal appears to confer specific cytotoxic advantages absent in the alcohol analog.

Agrochemical Development: Myrtenal as a Privileged Scaffold for Next-Generation Fungicide Discovery

For agrochemical research organizations developing novel fungicidal agents against Botryosphaeria dothidea and related phytopathogens, myrtenal-derived compounds represent a high-value synthetic pathway. Compound 6d, synthesized from a myrtenal precursor, achieved an EC50 of 0.052 mg/L against B. dothidea—a 7.7-fold improvement over the commercial fungicide carbendazim (EC50 = 0.40 mg/L) [3]. Additionally, 6d demonstrated laccase inhibitory activity (IC50 = 8.45 μM) significantly stronger than reference inhibitors cysteine and PMDD-5Y [3]. These data position myrtenal-based derivatives as promising lead candidates for crop protection applications where existing fungicides face emerging resistance challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myrtenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.